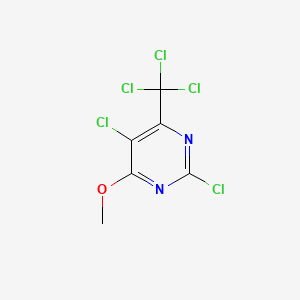
tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate is a complex organic compound that features a cyclohexyl core substituted with a carbamate group and a pyridine ring bearing chloro and iodo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclohexyl core: Starting from a cyclohexane derivative, the core structure can be formed through selective functionalization.
Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate halogenated pyridine derivatives.
Substitution reactions: The chloro and iodo substituents can be introduced through halogenation reactions.
Carbamate formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the carbamate group and the substituted pyridine ring suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its structure suggests that it could be a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics, such as enhanced stability or specific interactions with other materials, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor binding: It may interact with cellular receptors, triggering downstream signaling pathways that lead to a biological response.
Pathway modulation: The compound could affect various biological pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1R,3S)-3-((5-chloro-4-bromopyridin-2-yl)carbamoyl)cyclohexyl)carbamate: Similar structure with a bromine substituent instead of iodine.
tert-Butyl ((1R,3S)-3-((5-chloro-4-fluoropyridin-2-yl)carbamoyl)cyclohexyl)carbamate: Similar structure with a fluorine substituent instead of iodine.
tert-Butyl ((1R,3S)-3-((5-chloro-4-methylpyridin-2-yl)carbamoyl)cyclohexyl)carbamate: Similar structure with a methyl substituent instead of iodine.
Uniqueness
The uniqueness of tert-Butyl ((1R,3S)-3-((5-chloro-4-iodopyridin-2-yl)carbamoyl)cyclohexyl)carbamate lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both chloro and iodo substituents on the pyridine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H23ClIN3O3 |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-[(5-chloro-4-iodopyridin-2-yl)carbamoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H23ClIN3O3/c1-17(2,3)25-16(24)21-11-6-4-5-10(7-11)15(23)22-14-8-13(19)12(18)9-20-14/h8-11H,4-7H2,1-3H3,(H,21,24)(H,20,22,23)/t10-,11+/m0/s1 |
InChI Key |
PFWGSDKAJBSIAN-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)I)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)

![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)

![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)

![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)

![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)


![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)

